

Technical Guide: Certificate of Analysis for 17:0-16:1 PG-d5

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Compound of Interest

Compound Name: 17:0-16:1 PG-d5

Cat. No.: B15141123

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This document provides an in-depth technical overview of the data and methodologies associated with the certificate of analysis for the deuterated phosphatidylglycerol internal standard, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), sodium salt (**17:0-16:1 PG-d5**). It is intended for researchers, scientists, and professionals in drug development and lipidomics who utilize this standard for quantitative analysis.

Product Information and Specifications

17:0-16:1 PG-d5 is a high-purity, stable isotope-labeled lipid standard essential for accurate quantification of phosphatidylglycerols in complex biological samples using mass spectrometry-based lipidomics. The odd-chain fatty acid (17:0) and the deuterium label (d5) on the glycerol backbone distinguish it from endogenous lipids, making it an ideal internal standard.

Table 1: Product Specifications

Parameter	Specification
Synonym(s)	1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)
CAS Number	2342575-72-6[1][2]
Molecular Formula	C ₃₉ H ₆₉ D ₅ NaO ₁₀ P[1]
Molecular Weight	761.99 g/mol [1]
Purity	>99% (by TLC)[1]
Form	Solution in a specified solvent (e.g., Methanol or Chloroform:Methanol)
Storage Temperature	-20°C[1]

Quantitative Data from Batch-Specific Analysis

The following tables summarize typical quantitative results from a batch-specific analysis of **17:0-16:1 PG-d5**.

Table 2: Physicochemical Analysis

Analysis	Method	Result
Physical State	Visual Inspection	Clear, colorless solution
Concentration	Gravimetric Analysis	1.0 mg/mL
Chemical Purity	TLC	>99%
Chemical Identity	Mass Spectrometry	Conforms to structure

Table 3: Mass Spectrometry Data

Ionization Mode	Adduct	Calculated Mass (m/z)	Observed Mass (m/z)
Negative	$[M-H]^-$	738.53	738.55
Positive	$[M+Na]^+$	784.51	784.53

Experimental Protocols

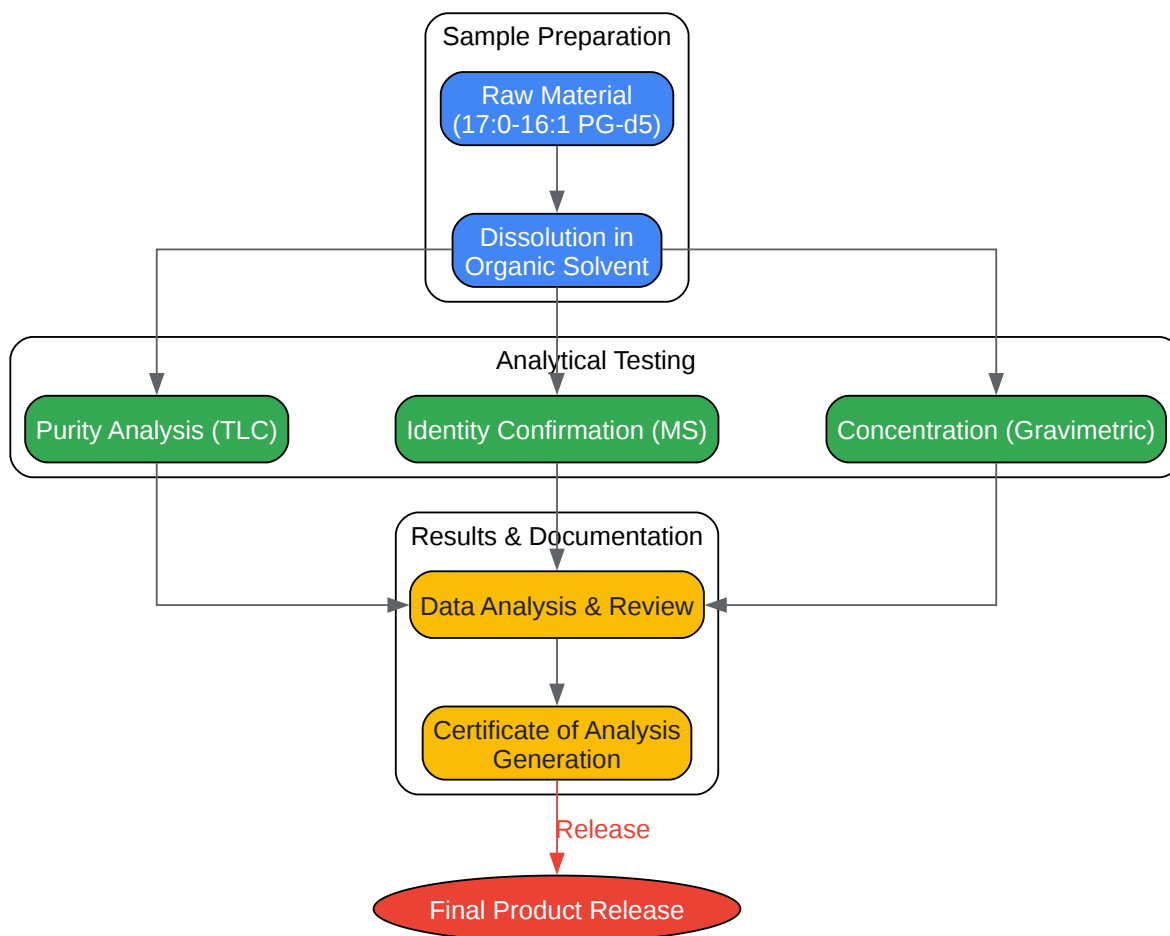
Detailed methodologies for the key analytical tests performed to generate the certificate of analysis are described below.

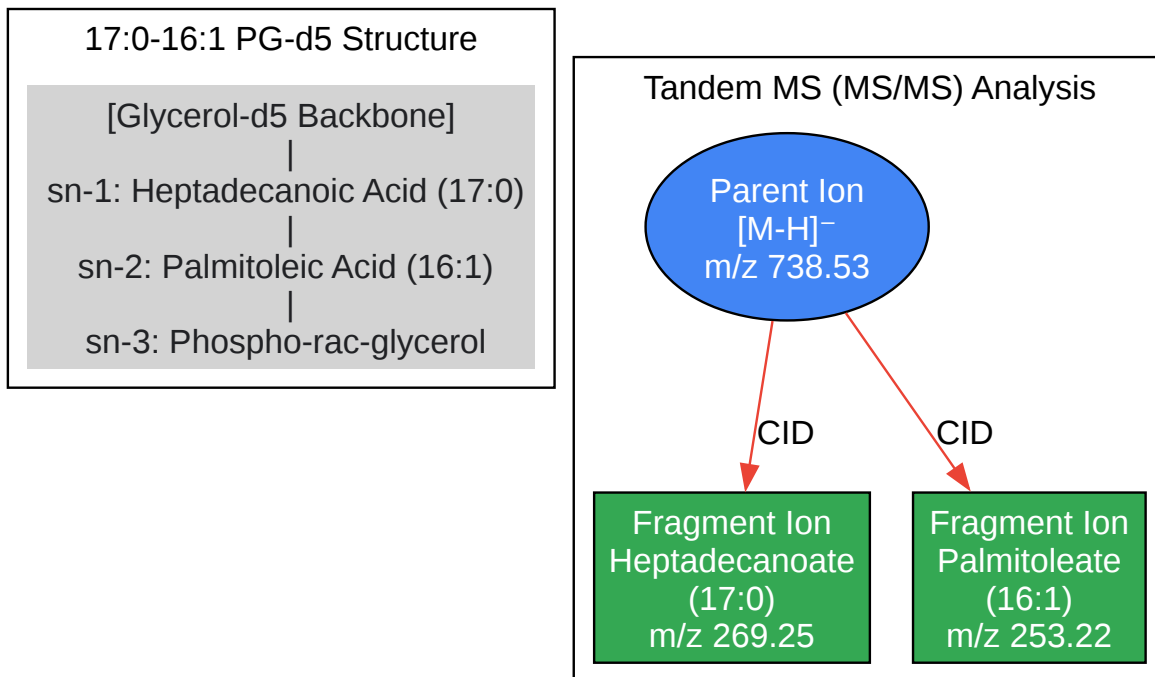
- Objective: To assess the purity of the lipid standard by separating it from potential impurities.
- Methodology:
 - Plate: Silica gel 60 Å TLC plate.
 - Mobile Phase: A solvent system such as Chloroform:Methanol:Water (65:25:4, v/v/v) is prepared.
 - Sample Application: Approximately 10 µg of the **17:0-16:1 PG-d5** standard is spotted onto the TLC plate.
 - Development: The plate is placed in a chromatography tank saturated with the mobile phase and allowed to develop until the solvent front is approximately 1 cm from the top.
 - Visualization: The plate is dried and then sprayed with a primuline solution (or another suitable staining agent like phosphomolybdic acid) and visualized under UV light.
 - Analysis: The purity is determined by comparing the intensity of the principal spot to any secondary spots. A single spot indicates high purity.[\[1\]](#)
- Objective: To confirm the chemical identity and structure of the compound by analyzing its mass-to-charge ratio and fragmentation pattern.
- Methodology:

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
- Sample Preparation: The standard solution is further diluted in an appropriate solvent (e.g., Methanol with 0.1% formic acid or ammonium acetate) to a final concentration suitable for infusion (e.g., ~1 µg/mL).
- Infusion: The diluted sample is directly infused into the ESI source.
- Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes. Full scan MS is performed to identify the parent ion, and tandem MS (MS/MS) is performed to analyze the fragmentation pattern, which confirms the fatty acid constituents.
- Analysis: The observed mass of the parent ion is compared to the calculated theoretical mass. The fragmentation pattern is analyzed to confirm the presence of the 17:0 and 16:1 fatty acid chains.

Visualizations

The following diagrams illustrate the quality control workflow and the structural analysis of the **17:0-16:1 PG-d5** standard.





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References

- 1. 17:0-16:1 PG-d5, Avanti, 2342575-72-6, 858134L, Sigma-Aldrich [sigmaaldrich.com]
- 2. 17:0-16:1 PG-d5, Avanti, 2342575-72-6, 858134L, Sigma-Aldrich [sigmaaldrich.com]
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